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Compound of Interest

Compound Name: Y4R agonist-2

Cat. No.: B12422418 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of Y4R agonist-2 with alternative Y4 receptor agonists. It includes

supporting experimental data, detailed protocols for validation in a new cell line, and

visualizations of key biological and experimental pathways.

The Neuropeptide Y4 receptor (Y4R), a member of the G-protein coupled receptor (GPCR)

superfamily, is a key player in regulating appetite, energy homeostasis, and gastrointestinal

function. Its activation by its endogenous ligand, Pancreatic Polypeptide (PP), has been shown

to reduce food intake, making it an attractive target for the development of anti-obesity

therapeutics. Y4R agonist-2 is a novel synthetic agonist with high binding affinity for the Y4

receptor. This guide offers a framework for validating its activity in a new cell line and compares

its pharmacological profile to that of other known Y4R agonists.

Comparative Pharmacological Data
To objectively assess the performance of Y4R agonist-2, its pharmacological parameters

should be compared against the endogenous ligand and other synthetic agonists. The following

table summarizes key data points, highlighting the potency, efficacy, and selectivity of these

compounds. It is important to note that while binding affinity (Ki) for Y4R agonist-2 is available,

its functional potency (EC50) and efficacy (Emax) are not yet publicly documented.
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Compound Target(s) Ki (nM) pEC50 Emax (%)
Selectivity
Profile

Y4R agonist-

2
Y4R Agonist 0.033[1]

Data not

available

Data not

available

High affinity

for Y4R

Pancreatic

Polypeptide

(PP)

Endogenous

Y4R Agonist
~0.7

~9.25 (EC50

~0.56 nM)[2]

100 (by

definition)

High

preference

for Y4R over

other NPY

receptors

GR231118

Y4R Agonist /

Y1R

Antagonist

~0.25 (pKi

9.6)
8.6[1][2]

Agonist at

Y4R

Potent Y1R

antagonist

(pA2 ~10.5)

[1][2]

UR-AK86c
Selective

Y4R Agonist

Picomolar

affinity[3]

Data not

available

Data not

available

High

selectivity for

Y4R

Obinepitide

Dual

Y2R/Y4R

Agonist

Data not

available

Data not

available

Data not

available

Agonist at

both Y2 and

Y4

receptors[3]

Note: The provided pEC50 for Pancreatic Polypeptide was determined in CHO cells, and direct

comparisons in a new cell line such as HEK293 would require experimental validation.

Y4 Receptor Signaling Pathways
The Y4 receptor primarily couples to the inhibitory G-protein α-subunit (Gαi/o), leading to the

inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP)

levels. To a lesser extent, it can also couple to the Gαq subunit, activating the phospholipase C

(PLC) pathway, which results in the mobilization of intracellular calcium.
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Y4R Signaling Pathways

Experimental Workflow for Agonist Validation
The validation of a new Y4R agonist, such as Y4R agonist-2, in a novel cell line involves a

systematic workflow. This process begins with the stable expression of the Y4 receptor in the

chosen cell line, followed by functional assays to characterize the agonist's activity.
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Detailed Experimental Protocols
The following are detailed protocols for two key functional assays to validate the activity of Y4R
agonist-2 in a new cell line, such as HEK293, stably expressing the human Y4 receptor.

cAMP Accumulation Assay (Gαi/o Pathway)
This assay measures the ability of a Y4R agonist to inhibit the forskolin-stimulated production

of cAMP.

Materials:

HEK293 cells stably expressing the human Y4 receptor

DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

Assay buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4

Forskolin solution

Y4R agonist-2 and other test compounds

cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer)

White opaque 384-well microplates

Procedure:

Cell Culture: Culture the Y4R-HEK293 cells in T75 flasks until they reach 80-90%

confluency.

Cell Seeding:

Aspirate the culture medium and wash the cells with PBS.

Detach the cells using a non-enzymatic cell dissociation solution.

Resuspend the cells in assay buffer and determine the cell density.
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Seed the cells into a white opaque 384-well plate at a density of 5,000-10,000 cells per

well in 10 µL of assay buffer.

Incubate the plate at 37°C for 1 hour.

Compound Preparation:

Prepare serial dilutions of Y4R agonist-2 and other test compounds in assay buffer at 4x

the final desired concentration.

Prepare a 4x solution of forskolin in assay buffer (the final concentration will need to be

optimized, typically around 1-10 µM).

Assay Protocol:

Add 5 µL of the 4x compound dilutions to the respective wells.

Add 5 µL of assay buffer to the control wells.

Incubate the plate at room temperature for 30 minutes.

Add 5 µL of the 4x forskolin solution to all wells except the basal control wells (add 5 µL of

assay buffer instead).

Incubate the plate at room temperature for 30 minutes.

cAMP Detection:

Prepare the cAMP detection reagents according to the manufacturer's protocol.

Add the detection reagents to each well.

Incubate the plate at room temperature for 1 hour, protected from light.

Data Acquisition: Read the plate using a microplate reader compatible with the chosen cAMP

assay technology (e.g., HTRF).

Data Analysis:
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Calculate the percent inhibition of forskolin-stimulated cAMP production for each

concentration of the agonist.

Plot the percent inhibition against the log concentration of the agonist and fit the data to a

sigmoidal dose-response curve to determine the EC50 and Emax values.

Calcium Mobilization Assay (Gαq Pathway)
This assay measures the increase in intracellular calcium concentration upon agonist

stimulation, typically using a fluorescent calcium indicator.

Materials:

HEK293 cells stably expressing the human Y4 receptor

DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

Assay buffer: HBSS with 20 mM HEPES, pH 7.4

Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)

Probenecid (optional, to prevent dye leakage)

Y4R agonist-2 and other test compounds

Black, clear-bottom 384-well microplates

Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument

Procedure:

Cell Culture and Seeding:

Seed the Y4R-HEK293 cells into black, clear-bottom 384-well plates at a density of

10,000-20,000 cells per well in 20 µL of culture medium.

Incubate the plates at 37°C, 5% CO2 for 24 hours to allow for cell attachment.

Dye Loading:
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Prepare the dye loading solution by dissolving the calcium-sensitive dye in assay buffer

(with or without probenecid, as optimized).

Aspirate the culture medium from the cell plate and add 20 µL of the dye loading solution

to each well.

Incubate the plate at 37°C for 1 hour, protected from light.

Compound Preparation:

Prepare serial dilutions of Y4R agonist-2 and other test compounds in assay buffer at 5x

the final desired concentration in a separate compound plate.

Assay Protocol (using FLIPR):

Place both the cell plate and the compound plate into the FLIPR instrument.

Set the instrument to record a baseline fluorescence reading for a few seconds.

Program the instrument to add 5 µL of the compound from the compound plate to the cell

plate.

Continue recording the fluorescence signal for 2-3 minutes to capture the calcium

transient.

Data Analysis:

The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline

fluorescence from the peak fluorescence after compound addition.

Plot the ΔRFU against the log concentration of the agonist.

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

By following these protocols and comparing the results to the provided data, researchers can

effectively validate the activity of Y4R agonist-2 in a new cell line and position its performance

within the context of known Y4 receptor modulators.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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